

friedelin production strain stability

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

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Frequently Asked Questions

- **Q1: My engineered yeast strain produces high Friedelin titers initially, but the yield drops significantly after long-term storage or sub-culturing. What could be the cause?**
 - **A1:** This is a classic symptom of **plasmid instability**. When strains are stored or passaged, plasmids can be lost if there is no continuous selection pressure, leading to a population of non-productive cells [1]. A proven solution is to **integrate key genes into the yeast chromosome** to create genetically stable strains. CRISPR/Cas9 is an effective tool for this purpose [1].
- **Q2: I've integrated genes into the chromosome, but production is still lower than expected. How can I further enhance metabolic flux toward Friedelin?**
 - **A2:** Chromosomal integration is a great first step. To further improve flux, consider **engineering competing pathways**. Knocking out genes like *BTS1*, *R0X1*, *YPL062w*, and *YJL064w* can reduce the diversion of metabolic resources away from the **Friedelin** pathway [1]. Furthermore, enhancing the activity of the mevalonate pathway by overexpressing genes like *tHMG1*, *ERG20*, and *ERG9* has been shown to boost production significantly [1].
- **Q3: High levels of Friedelin are cytotoxic to my yeast cells, limiting the final titer. What strategies can mitigate this?**
 - **A3:** Product toxicity is a common bottleneck. A highly effective strategy is **lipid droplet engineering** [2]. By engineering the cells to increase their number or capacity of lipid droplets, you create more internal storage space for hydrophobic compounds like **Friedelin**, thereby reducing its cytotoxic effects and allowing for much higher overall production [2].

Performance Comparison of Engineering Strategies

The table below summarizes the effectiveness of different metabolic engineering strategies for improving **Friedelin** production in *S. cerevisiae*, as reported in recent studies.

Engineering Strategy	Specific Modification	Reported Friedelin Titer	Key Benefit / Note
Initial Strain (ZH1)	Plasmid-based expression	37.07 mg/L (initial), dropped after storage [1]	Highlights plasmid instability issue [1]
Chromosomal Integration & Knockout	Integration of tHMG1, ERG20, ERG9, etc.; Knockout of BTS1, R0X1, etc. (Strain GQ1)	63.91 ± 2.45 mg/L [1]	Creates a genetically stable production strain [1]
Enhanced Precursor Supply & Lipid Droplet Engineering	Combination of pathway engineering, promoter optimization, and lipid droplet engineering (Strain Z28)	1500 mg/L (in shake flasks) [2]	Highest reported titer ; effectively mitigates product cytotoxicity [2]

Detailed Experimental Protocols

Protocol 1: Constructing a Genetically Stable Strain via Chromosomal Integration

This protocol is adapted from methods that successfully created stable, high-yielding strains [1].

- **Design Integration Constructs:** Choose key genes from the mevalonate pathway (e.g., tHMG1, ERG20, ERG9, ERG1) and auxiliary genes (e.g., POS5, UPC2 . 1). Design expression cassettes with strong, constitutive promoters (e.g., Ptdh3, Padh1) and terminators.
- **Amplify Gene Modules:** Using the yeast genome as a template, amplify the open reading frames (ORFs) of your target genes with high-fidelity DNA polymerase. Primers should include recognition sites for Type IIS restriction enzymes (e.g., BsaI) for modular assembly [1].

- **Assemble and Transform:** Use a technique like the modularized two-step (M2S) method to assemble multiple transcription units and integrate them into designated sites on the yeast chromosome [1].
- **Verify and Ferment:** Select transformants on appropriate dropout media. Verify integration via PCR and quantitatively analyze **Friedelin** production in shake-flask fermentations to confirm stable, high-level production [1].

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout to Enhance Metabolic Flux

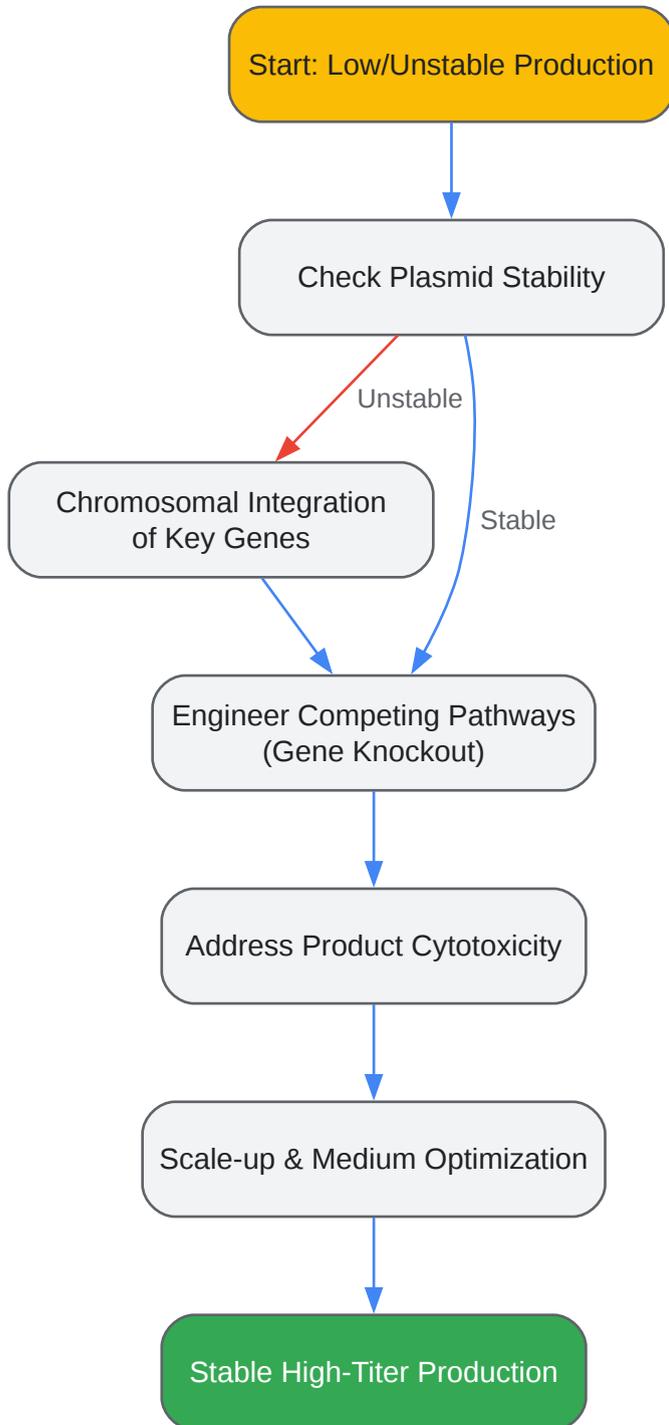
This protocol outlines the process for knocking out genes that compete for metabolic resources [1].

- **Select Knockout Targets:** Identify genes that divert flux away from **Friedelin** biosynthesis, such as **BTS1** (involved in geranylgeranyl diphosphate synthesis) or the repressor **R0X1** [1].
- **Design gRNA and Donor DNA:** Design single-guide RNA (gRNA) sequences that specifically target your gene of interest. Prepare a donor DNA template for homology-directed repair if you plan to insert a marker.
- **Deliver CRISPR/Cas9 System:** Co-transform the yeast strain with a plasmid expressing Cas9 and the target-specific gRNA. Alternatively, use a pre-assembled ribonucleoprotein (RNP) complex for higher efficiency and to avoid plasmid-based constraints.
- **Screen and Validate Mutants:** Screen for successful knockout clones on selective media or via phenotypic assays. Confirm the gene deletion by genomic DNA sequencing.
- **Evaluate Production:** Ferment the validated knockout strain and compare its **Friedelin** titer to the parent strain using analytical methods like GC-MS or HPLC.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common **Friedelin** production stability issues, based on the strategies discussed above.

Troubleshooting Strain Instability



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Future Perspectives

Beyond the established methods above, the field is moving towards more advanced approaches. **AI-driven protein engineering platforms**, such as EVOLVEpro and AiCE, are emerging as powerful tools [3] [4]. These platforms can computationally predict protein mutations that enhance the activity and stability of key biosynthetic enzymes, like **Friedelin** synthase, offering a new frontier for optimizing microbial cell factories without extensive manual screening.

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To cite this document: Smolecule. [friedelin production strain stability]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528492#friedelin-production-strain-stability>]

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